molecular formula C20H17NO6S B4940006 4-(benzyloxy)phenyl 2-methyl-5-nitrobenzenesulfonate

4-(benzyloxy)phenyl 2-methyl-5-nitrobenzenesulfonate

Cat. No.: B4940006
M. Wt: 399.4 g/mol
InChI Key: WZYLFQWHRDLCQP-UHFFFAOYSA-N
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Description

4-(benzyloxy)phenyl 2-methyl-5-nitrobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPNBS and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of BPNBS is not fully understood. However, it is believed that BPNBS acts as a sulfonating agent and can undergo nucleophilic substitution reactions with various substrates.
Biochemical and Physiological Effects:
BPNBS has not been extensively studied for its biochemical and physiological effects. However, it has been reported that BPNBS can induce apoptosis in cancer cells and has potential anticancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPNBS in lab experiments is its high reactivity and selectivity towards various substrates. However, one of the limitations of using BPNBS is its low solubility in water, which can make it difficult to handle in some experiments.

Future Directions

There are several future directions for the research on BPNBS. One of the potential future directions is the development of new synthetic methods for BPNBS that are more efficient and environmentally friendly. Another potential future direction is the study of the biological activity of BPNBS and its potential applications in medicine. Additionally, the development of new derivatives of BPNBS with improved solubility and reactivity can also be a potential future direction for research.
In conclusion, BPNBS is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BPNBS has been achieved through various methods, and it has been extensively used as a reagent in organic synthesis. BPNBS has potential anticancer properties, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of BPNBS has been achieved through various methods, including the use of nitration, sulfonation, and benzylation. The most common method used for the synthesis of BPNBS is the reaction between 4-hydroxybenzophenone and 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of BPNBS as a white crystalline solid.

Scientific Research Applications

BPNBS has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of BPNBS is in the field of organic synthesis. BPNBS has been used as a reagent in organic synthesis for the preparation of various compounds such as sulfones, sulfonamides, and sulfonates.

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 2-methyl-5-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S/c1-15-7-8-17(21(22)23)13-20(15)28(24,25)27-19-11-9-18(10-12-19)26-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYLFQWHRDLCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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